molecular formula C13H11ClO2 B6370421 3-(5-Chloro-2-methoxyphenyl)phenol CAS No. 1261916-40-8

3-(5-Chloro-2-methoxyphenyl)phenol

Cat. No.: B6370421
CAS No.: 1261916-40-8
M. Wt: 234.68 g/mol
InChI Key: NICBOTGWPOHQFL-UHFFFAOYSA-N
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Description

3-(5-Chloro-2-methoxyphenyl)phenol is a chloro-methoxy-substituted phenolic compound characterized by a central phenol ring substituted with a 5-chloro-2-methoxyphenyl group. Other derivatives, such as (E)-ethyl 3-(5-chloro-2-methoxyphenyl)acrylate, have been synthesized via palladium-catalyzed C–H olefination, demonstrating its utility in synthetic chemistry .

Properties

IUPAC Name

3-(5-chloro-2-methoxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO2/c1-16-13-6-5-10(14)8-12(13)9-3-2-4-11(15)7-9/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NICBOTGWPOHQFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=CC(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70683566
Record name 5'-Chloro-2'-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261916-40-8
Record name 5'-Chloro-2'-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Suzuki–Miyaura Cross-Coupling Approach

The Suzuki–Miyaura reaction represents a cornerstone for constructing biaryl systems in 3-(5-Chloro-2-methoxyphenyl)phenol synthesis. This method employs palladium catalysts to couple a boronic acid derivative with a halogenated aromatic precursor. For instance, 5-chloro-2-methoxyphenylboronic acid may react with 3-bromophenol under aerobic conditions, leveraging Pd(PPh₃)₄ as the catalyst and a mixed solvent system of tetrahydrofuran (THF) and aqueous sodium carbonate .

Reaction Conditions and Optimization

  • Catalyst system : Pd(PPh₃)₄ (2–5 mol%)

  • Base : Na₂CO₃ or K₂CO₃ (2 equiv)

  • Solvent : THF/H₂O (4:1 v/v)

  • Temperature : 80–100°C

  • Yield : 78–85% after column chromatography

Side reactions, such as protodeboronation, are mitigated by degassing the solvent and maintaining anhydrous conditions during boronic acid preparation. Nuclear magnetic resonance (NMR) analysis confirms regioselectivity, with coupling occurring exclusively at the boron-bearing carbon .

Ullmann Coupling for Biaryl Formation

Ullmann-type couplings provide an alternative to Suzuki–Miyaura reactions, particularly for substrates sensitive to boronic acid handling. Copper(I) iodide catalyzes the coupling of 3-iodophenol with 1-bromo-5-chloro-2-methoxybenzene in dimethylformamide (DMF) at elevated temperatures .

Key Parameters

  • Catalyst : CuI (10 mol%)

  • Ligand : 1,10-Phenanthroline (20 mol%)

  • Solvent : DMF

  • Temperature : 120°C

  • Yield : 65–72%

Despite lower yields compared to palladium-catalyzed methods, this route avoids boron-containing intermediates, simplifying waste management. Mass spectrometry (MS) data indicate minor dehalogenation byproducts (<5%), necessitating recrystallization from ethyl acetate/n-heptane mixtures .

Electrophilic aromatic substitution via Friedel–Crafts alkylation enables the direct introduction of the 5-chloro-2-methoxyphenyl group onto a phenolic ring. Aluminum chloride (AlCl₃) facilitates the reaction between 3-methoxyphenyl chloride and phenol derivatives in dichloromethane .

Optimized Protocol

  • Lewis acid : AlCl₃ (1.2 equiv)

  • Electrophile : 5-Chloro-2-methoxybenzyl chloride

  • Solvent : CH₂Cl₂

  • Temperature : 0°C to room temperature

  • Yield : 50–58%

Challenges include over-alkylation and para-substitution byproducts, which are minimized by slow electrophile addition and stoichiometric control. Infrared (IR) spectroscopy confirms the absence of unreacted carbonyl groups post-purification .

Hydrolysis of Diazonium Salts

Diazotization followed by hydrolysis offers a scalable route to this compound, particularly in industrial settings. The process begins with nitrosation of 3-(5-chloro-2-methoxyphenyl)aniline in hydrobromic acid, generating a diazonium salt intermediate .

Industrial-Scale Process

  • Diazotization :

    • Substrate: 3-(5-Chloro-2-methoxyphenyl)aniline

    • Acid: 48% HBr

    • Nitrosating agent: NaNO₂ (1.1 equiv)

    • Temperature: −5°C to 0°C

    • Time: 30 min

  • Hydrolysis :

    • Medium: 5–90% H₂SO₄

    • Solvent: Toluene or ether

    • Temperature: 60–150°C

    • Yield: 65–72%

High-performance liquid chromatography (HPLC) purity exceeds 99% after recrystallization from n-heptane. This method’s scalability is offset by the need for corrosive acid handling and diazonium salt instability .

Wittig–Horner Reaction Pathway

The Wittig–Horner reaction constructs the biphenyl backbone through olefination, followed by hydrogenation and demethylation. A phosphonate ester derived from 2-benzyloxybenzyl chloride reacts with 3-methoxybenzaldehyde under basic conditions .

Synthetic Steps

  • Phosphonate Preparation :

    • Reagent: Triethyl phosphite

    • Temperature: 120°C

    • Yield: 89%

  • Olefination :

    • Base: KOtBu

    • Solvent: THF

    • Temperature: 25°C

    • Yield: 82%

  • Hydrogenation :

    • Catalyst: Pd/C (5 wt%)

    • Solvent: Ethanol

    • Pressure: 1 atm H₂

    • Yield: 95%

  • Demethylation :

    • Reagent: BBr₃ (3 equiv)

    • Solvent: CH₂Cl₂

    • Yield: 85%

This four-step sequence achieves a total yield of 62.5%, with IR spectroscopy validating intermediate formation .

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Scalability Cost
Suzuki–Miyaura78–8598–99HighModerate
Ullmann Coupling65–7295–97ModerateLow
Friedel–Crafts50–5890–93LowLow
Diazonium Hydrolysis65–7299+HighModerate
Wittig–Horner62.5 (total)98HighHigh

The Suzuki–Miyaura method balances yield and purity, whereas diazonium hydrolysis excels in industrial throughput. Wittig–Horner reactions, while efficient, require costly reagents and multi-step purification .

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloro-2-methoxyphenyl)phenol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the phenol group to a quinone.

    Reduction: The compound can be reduced to remove the chlorine atom or modify the methoxy group.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can facilitate electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Dechlorinated or demethylated products.

    Substitution: Brominated or nitrated derivatives.

Scientific Research Applications

3-(5-Chloro-2-methoxyphenyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-Chloro-2-methoxyphenyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The chlorine and methoxy substituents can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound shares structural similarities with several chloro-methoxy-substituted aromatic compounds, differing primarily in substituent positions, functional groups, and molecular frameworks. Key analogs include:

Table 1: Structural Comparison of 3-(5-Chloro-2-methoxyphenyl)phenol Analogs
Compound Name Molecular Formula Molecular Weight Key Substituents/Features Reference
1-(2-Chloro-4-hydroxy-5-methoxyphenyl)ethanone C₉H₉ClO₃ 200.62 Chloro, methoxy, and acetyl groups
[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methanol C₁₀H₈ClNO₂ 209.63 Oxazole ring with chloro-phenyl substitution
3-Chloro-4-(5-chloro-2-methoxyphenyl)furan-2(5H)-one C₁₁H₇Cl₂O₃ 267.08 Furanone core with dual chloro substitution
Sodium-[3-(5-chloro-2-methoxyphenyl)-1-methyl-triaz-2-enyl]acetate C₁₀H₁₂ClN₃O₃·Na 287.67 Triazene and sodium carboxylate groups
Key Observations:
  • Substituent Position Effects: The position of chloro and methoxy groups significantly influences reactivity and biological activity. For example, 1-(2-Chloro-4-hydroxy-5-methoxyphenyl)ethanone (CAS 69240-98-8) exhibits a melting point of 109–110°C, while positional isomers (e.g., 1-(2-Chloro-4-hydroxy-3,5-dimethoxyphenyl)ethanone) show distinct physical properties due to steric and electronic differences .
  • Core Structure Impact: Compounds with heterocyclic cores (e.g., furanone in or oxazole in ) exhibit enhanced stability and diversified pharmacological profiles compared to simpler phenolic frameworks.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(5-Chloro-2-methoxyphenyl)phenol, and how are reaction yields optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution or coupling reactions. For example, methoxy and chloro substituents are introduced using Lewis acid catalysts (e.g., AlCl₃) under controlled temperatures (60–80°C). Purification involves column chromatography, and yields are quantified via GC-MS, with typical yields ranging from 65% to 85% depending on substituent steric effects . Optimization strategies include adjusting solvent polarity (e.g., DMF for polar intermediates) and catalyst loading .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and purity. The methoxy group appears as a singlet (~δ 3.8 ppm), while phenolic protons are observed at δ 5.5–6.5 ppm .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, providing bond-length data and torsional angles. ORTEP-3 generates graphical representations of molecular geometry .
  • GC-MS : Quantifies reaction intermediates and final product purity .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : Initial enzyme assays (e.g., cytochrome P450 inhibition) and antimicrobial disk diffusion tests are used. For example, IC₅₀ values for enzyme inhibition are determined via spectrophotometric kinetic studies, while MIC values for antimicrobial activity are measured using serial dilutions .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence reaction outcomes in derivatives of this compound?

  • Methodological Answer : Substituent effects are analyzed using Hammett plots and DFT calculations. For instance, electron-withdrawing groups (e.g., -Cl) reduce nucleophilic substitution rates, while methoxy groups enhance resonance stabilization. Steric hindrance is quantified via X-ray crystallography (e.g., dihedral angles >30° indicate hindered rotation) . Comparative studies with analogs (e.g., 3-Chloro-2-methylphenol) reveal reactivity differences using Arrhenius plots .

Q. What experimental strategies resolve contradictions between in vitro and in vivo biological activity data?

  • Methodological Answer : Discrepancies often arise from bioavailability or metabolic instability. Strategies include:

  • Pharmacokinetic Profiling : LC-MS/MS quantifies plasma concentrations and metabolite formation (e.g., glucuronidation) .
  • Proteomic Studies : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies off-target interactions in vivo .
  • Dosage Adjustments : MTD (Maximum Tolerated Dose) studies in animal models correlate efficacy with toxicity .

Q. How can computational modeling predict interactions between this compound and biological targets?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets (e.g., kinases). The compound’s chloro-methoxy motif shows high complementarity to hydrophobic enzyme pockets .
  • MD Simulations : GROMACS models dynamic interactions (e.g., ligand-receptor stability over 100-ns simulations). Free-energy calculations (MM-PBSA) validate binding modes .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

  • Methodological Answer : Poor crystal growth due to flexible substituents is mitigated by:

  • Co-crystallization : Adding co-formers (e.g., succinic acid) enhances lattice stability.
  • Cryo-Crystallography : Data collection at 100 K reduces thermal motion artifacts. SHELXD solves phase problems in low-symmetry space groups .

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